Ethyl 2-acetylnicotinate
Overview
Description
Ethyl 2-acetylnicotinate, also known as ethyl 2-(pyridin-3-yl) acetate, is an organic compound that belongs to the nicotinic acid derivatives family. It has the molecular formula C10H11NO3 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
This compound has a molecular weight of 193.2 g/mol. The molecular structure of this compound can be found in various databases .
Physical and Chemical Properties Analysis
This compound belongs to the nicotinic acid derivatives family. More specific physical and chemical properties were not found in the available literature .
Scientific Research Applications
1. Insulin Resistance and Diabetes Management
A study by Ooi et al. (2018) focused on the effects of an ethyl acetate fraction (EAF) derived from Molineria latifolia in managing type 2 diabetes mellitus (T2DM). The research found that EAF improved glucose tolerance and lipid profiles in experimental diabetic rats, suggesting potential applications in diabetes management through modulation of insulin signaling.
2. Bio-based Production of Ethyl Acetate
Research by Zhang et al. (2020) explored the sustainable production of ethyl acetate, commonly used in food, beverage, and solvent industries. The study highlights microbial conversion of biomass-derived sugars into ethyl acetate as a green alternative to traditional methods, indicating its application in environmental sustainability.
3. Green Chemistry in Pharmaceutical Research
Costa et al. (2012) developed a green Suzuki coupling using water as the primary solvent for synthesizing ethyl (4-phenylphenyl)acetate, a precursor to anti-inflammatory drugs. This research, documented in Costa et al. (2012), emphasizes the application of green chemistry principles in pharmaceutical research, particularly in the development of nonsteroidal anti-inflammatory drugs.
4. Biotechnological Production of Ethyl Acetate
Löser et al. (2014) in their study, as seen in Löser et al. (2014), discuss the potential of yeasts like Pichia anomala, Candida utilis, and Kluyveromyces marxianus in producing ethyl acetate. The research explores the biotechnological production of ethyl acetate, showcasing its relevance in industrial applications and the move towards using renewable raw materials.
5. Novel Enzyme Discovery for Ethyl Acetate Production
Kruis et al. (2017) identified a new enzyme, Eat1, from the yeast Wickerhamomyces anomalus, which significantly increased ethyl acetate production when expressed in Saccharomyces cerevisiae and Escherichia coli. The findings from Kruis et al. (2017) indicate a crucial step in developing biobased ethyl acetate production, a significant stride in industrial biotechnology.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-acetylnicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid derivatives are often associated with the peripheral vasodilation . This interaction can lead to various physiological effects, including the relief of muscle and joint pain .
Mode of Action
It is thought to involve peripheral vasodilation, similar to other nicotinic acid derivatives . This vasodilation enhances local blood flow at the site of application, which can help alleviate pain and inflammation .
Biochemical Pathways
It is known that nicotine, a related compound, is metabolized through several pathways in bacteria, including the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .
Pharmacokinetics
It is known that the pharmacokinetics of related compounds, such as ethanol and nicotine, can be influenced by various factors, including genetic polymorphisms, organ damage, and the presence of certain drugs .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its vasodilatory effects. By enhancing local blood flow, it can help to reduce inflammation and alleviate pain . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, exposure to certain environmental chemicals can lead to the development of acne, a condition that can be treated with nicotinic acid derivatives . Additionally, the E factor, a measure of the environmental impact of chemical processes, can be used to assess the sustainability of the production of this compound .
Properties
IUPAC Name |
ethyl 2-acetylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)8-5-4-6-11-9(8)7(2)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQXKNANXXJUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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